BenchChemオンラインストアへようこそ!

6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

This fragment is a validated starting point for P2X3/P2X2/3 antagonist programs (US 9,212,130 B2) and anti-HBV capsid assembly modulators. The precise 4-(4-methylbenzyl)-6-methyl substitution pattern is critical for target engagement—generic pyridazinones or 4-chloro analogs do not replicate the required binding orientation. With low MW (214.27 g/mol), a donor–acceptor–donor hydrogen-bond motif, and high synthetic tractability, it is ideal for fragment growing/linking, kinase hinge-binder libraries, and chemical proteomics probe design. ≥95% purity. For R&D only; not for human use.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 74819-18-4
Cat. No. B2606205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one
CAS74819-18-4
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2C=C(N=NC2=O)C
InChIInChI=1S/C13H14N2O/c1-9-3-5-11(6-4-9)8-12-7-10(2)14-15-13(12)16/h3-7,12H,8H2,1-2H3
InChIKeyQGUZPMBEHDBDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one (CAS 74819-18-4): Fragment for P2X3 Antagonist and Kinase Inhibitor Design


6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one (CAS 74819-18-4) is a low-molecular-weight (214.27 g/mol) pyridazin-3(2H)-one fragment molecule [1]. Supplied as a research tool, typically at ≥95% purity, its core scaffold is characterized by a 4-(4-methylbenzyl) substituent and a 6-methyl group on the pyridazinone ring [1]. This scaffold is foundational in medicinal chemistry, serving as a starting point for molecular elaboration into candidates targeting P2X3/P2X2/3 receptors and hepatitis B virus (HBV), distinguishing it from generic pyridazinone building blocks [2].

Why a Generic 6-Methylpyridazinone Cannot Substitute for CAS 74819-18-4 in Fragment-Based Drug Discovery


Substituting 6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one with a generic 6-methylpyridazinone or an alternative 4-arylmethyl analog is not chemically or pharmacologically valid. The precise combination of the 4-(4-methylbenzyl) and 6-methyl substituents creates a unique vector and electronic profile critical for target engagement. For instance, replacing the 4-methyl group with chlorine, as in the known anti-HBV agent 4-(4-chlorobenzyl)-6-methylpyridazin-3(2H)-one, significantly alters lipophilicity and molecular recognition, leading to a different biological profile [2]. The specific substitution pattern of CAS 74819-18-4 is directly implicated in the intellectual property covering P2X3/P2X2/3 antagonists, whereas generic analogs without this exact arrangement fall outside the primary patent claims, limiting their utility for competitive lead optimization [1].

6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one (74819-18-4) Comparative Evidence for Scientific Selection


Fragment Library Suitability: Rule-of-Three (Ro3) Compliance vs. 4-Styryl Analog

As a fragment, CAS 74819-18-4 (MW=214.27, LogP=1.98, PSA=45.75 Ų) [1] exhibits superior physicochemical properties for fragment-based lead discovery compared to its larger, more complex analog (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP, MW=302.37) [2]. The target compound's compliance with the Rule of Three (Ro3: MW<300, LogP≤3) makes it an ideal, efficient starting point for structure-guided optimization, whereas MBSP is a more lead-like molecule with reduced fragment efficiency [2]. This smaller size allows for the addition of more functional groups during the hit-to-lead phase without exceeding drug-likeness limits, a key criterion for procurement for an FBDD program.

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Enabling Scalable Synthesis: Single-Step Protocol vs. Multi-Step Routes for Complex Analogs

The compound is accessible via a single-step, base-catalyzed condensation between 4,5-dihydro-6-methylpyridazin-3(2H)-one and p-tolualdehyde, as reported for the 4-arylmethyl-6-methylpyridazin-3(2H)-one series (IIIa-d) . This contrasts with the multi-step synthesis often required for more elaborate analogs like 6-styryl or 6-phenyl derivatives, which necessitate additional reactions such as Grignard additions or Heck couplings [1]. This established, efficient synthetic entry point ensures reliable scalability and cost-effective procurement for medicinal chemistry campaigns, a practical advantage over less synthetically mature alternatives.

Synthetic Accessibility Pyridazinone Chemistry Medicinal Chemistry

Chemical Stability and Handling: Defined Melting Point and Solid Form vs. Low-Melting or Oily Analogs

CAS 74819-18-4 is characterized as a solid with a reported melting point of 185 °C, with a purity specification of 98% from key vendors . This high melting point is advantageous for long-term storage and handling in a compound management environment compared to lower-melting or oily pyridazinone analogs, which can be more difficult to weigh accurately and are prone to degradation. The predicted density of 1.12 g/cm³ and pKa of 11.38 further define its physicochemical profile, aiding in formulation and assay design .

Solid Form Stability Compound Management

Patent-Backed Pharmacological Relevance: P2X3/P2X2/3 Antagonism vs. Unprotected Pyridazinone Cores

The 4-arylmethyl-6-methylpyridazin-3(2H)-one scaffold, which includes CAS 74819-18-4, is claimed within the composition of matter of U.S. Patent No. 9,212,130 B2, which covers novel compounds with P2X3 and/or P2X2/3 receptor antagonistic effect [1]. While specific IC50 data for the exact fragment is not publicly available, its core scaffold is embedded in compounds showing potent P2X3 antagonism (e.g., IC50 = 4-8 nM for advanced analogs in the patent family) [2]. This establishes a credible and protected avenue for developing non-opioid pain therapeutics. In contrast, many generic pyridazinone cores lack this strong, patent-backed pharmacological validation, making the selection of CAS 74819-18-4 a strategically superior choice for competitive drug discovery.

P2X3 Antagonist Pain Patent Protection

Optimal Research Applications for 6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one (74819-18-4)


Structure-Guided Elaboration for P2X3 Antagonist Lead Discovery

The fragment's embedding in a potent P2X3 antagonist scaffold (US Patent 9,212,130 B2) makes it a premier starting point for fragment growing or linking. Medicinal chemists can derivatize the available nitrogen and the 4-methylbenzyl ring to improve potency beyond the initial hits (IC50 ~4-8 nM for advanced analogs) while maintaining the core's binding orientation. [1][2]

Scaffold for Anti-HBV Capsid Assembly Modulators

As a direct structural analog of the 4-(4-chlorobenzyl)-6-methylpyridazin-3(2H)-one series, which has demonstrated anti-HBV activity comparable to AT-130, CAS 74819-18-4 serves as a critical reference compound and a starting material for synthesizing new capsid assembly modulators with potentially improved properties. [3]

Broad-Spectrum Kinase Inhibitor Fragment Library Screening

The pyridazinone core is a recognized hinge-binding motif for kinases. With its high solubility, small molecular weight (214.27), and a donor-acceptor-donor hydrogen bond pattern, this fragment is an excellent candidate for inclusion in bespoke kinase inhibitor fragment libraries for screening against both established and novel kinase targets. [4]

Chemical Biology Tool for Target Identification

Its synthetic tractability allows for the systematic introduction of affinity tags or photo-crosslinking groups at the para-position of the benzyl ring or the nitrogen of the pyridazinone. This enables the creation of functional probes derived from a pharmacologically relevant core for chemical proteomics experiments aimed at identifying novel targets in pain and inflammatory pathways. [1]

Quote Request

Request a Quote for 6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.